

Cross-reactivity profile of CCT68127 against other kinases

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CCT68127: A Comparative Guide to Kinase Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase cross-reactivity profile of **CCT68127**, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1] Developed as a more potent and selective analog of the first-generation CDK inhibitor seliciclib, **CCT68127** demonstrates a distinct profile against a panel of kinases, highlighting its potential for targeted therapeutic applications.[1][2]

Data Presentation: Comparative Kinase Inhibition Profile

The inhibitory activity of **CCT68127** and its parent compound, seliciclib, was assessed against a panel of human cyclin-dependent kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.



Kinase Target	CCT68127 IC50 (μM)	Seliciclib IC50 (μM)	Fold-Increase in Potency (Seliciclib/CCT6812 7)
CDK1/cyclin B	1.12	16.8	15
CDK2/cyclin E	0.05	1.1	22
CDK4/cyclin D	>10	>10	-
CDK5/p25	0.34	5.1	15
CDK7/cyclin H	5.5	4.8	0.87
CDK9/cyclin T	0.04	0.44	11

Table 1: Comparative IC50 values of **CCT68127** and seliciclib against a panel of CDKs. Data indicates that **CCT68127** is a highly potent inhibitor of CDK2 and CDK9, with significantly increased potency against CDK1 and CDK5 compared to seliciclib.[1]

Notably, **CCT68127** exhibits enhanced selectivity for CDK2 and CDK9 over CDK4 and CDK7 when compared to seliciclib.[1]

Extended Kinase Selectivity Profile

To further characterize its selectivity, **CCT68127** was profiled against a broader panel of approximately 30 recombinant human kinases. For the following kinases, the IC50 values for both **CCT68127** and seliciclib were determined to be greater than 10 μ M, indicating a high degree of selectivity for its primary targets:

- ABL
- AKT
- AURKA
- AURKB
- CAMKII



- CK2
- ERK2
- FLT3
- GSK3
- IKKA
- LCK
- PDGFB
- PKA
- PKC
- PLK1
- S6
- SAP2KA
- SRC
- VEGFR1
- VEGFR2

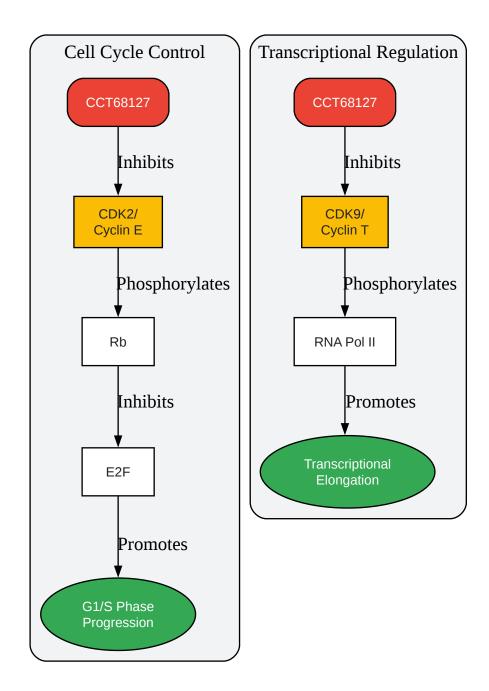
Signaling Pathway Inhibition

CCT68127 exerts its primary effects through the inhibition of CDK2 and CDK9, which are key regulators of cell cycle progression and transcription, respectively.

CDK2 Inhibition: By inhibiting CDK2, CCT68127 prevents the phosphorylation of the
Retinoblastoma protein (Rb).[1][2] This maintains Rb in its active, hypophosphorylated state,
where it binds to the E2F transcription factor, thereby preventing the transcription of genes
required for the G1/S phase transition and arresting the cell cycle.[3]



CDK9 Inhibition: CCT68127's inhibition of CDK9, a component of the positive transcription
elongation factor b (P-TEFb) complex, leads to reduced phosphorylation of the C-terminal
domain (CTD) of RNA polymerase II.[1][2] This impedes transcriptional elongation, ultimately
affecting the expression of key regulatory proteins.[1]



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CCT68127 inhibits cell cycle progression and transcription.



Experimental Protocols

The determination of kinase inhibition profiles is crucial for characterizing the selectivity of a compound. A widely used method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Protocol: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

- 1. Materials:
- Recombinant human kinases (e.g., CDK2/Cyclin E, CDK9/Cyclin T)
- · Kinase-specific peptide substrate
- CCT68127 (or other test inhibitor)
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well assay plates
- · Plate-reading luminometer
- 2. Procedure:
- Compound Preparation: Prepare a serial dilution of CCT68127 in 100% DMSO. Further dilute these stock solutions in the Kinase Assay Buffer to the desired final concentrations.
- Reaction Setup:
 - Add the diluted **CCT68127** or DMSO (vehicle control) to the wells of the assay plate.
 - Add the kinase enzyme solution to each well.



- Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.
 The final ATP concentration should be close to the Km for each specific kinase.
- Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is within the linear range.

ADP Detection:

- Add ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and initiates a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

Data Analysis:

- Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).



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Workflow for assessing kinase inhibitor cross-reactivity.

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